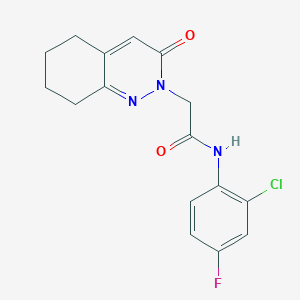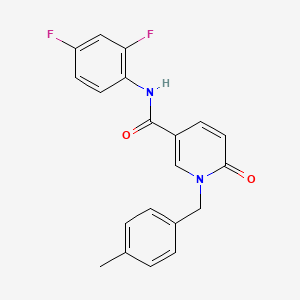
N-(2-chloro-4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-CHLORO-4-FLUOROPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-4-FLUOROPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials may include 2-chloro-4-fluoroaniline and 3-oxo-2,3,5,6,7,8-hexahydrocinnoline. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-CHLORO-4-FLUOROPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorofluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may result in the replacement of the chloro or fluoro groups with other functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-CHLORO-4-FLUOROPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other acetamides with different substituents on the phenyl and cinnolinyl groups. Examples include:
- N-(2-Chlorophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
- N-(4-Fluorophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
Uniqueness
N-(2-CHLORO-4-FLUOROPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H15ClFN3O2 |
|---|---|
Poids moléculaire |
335.76 g/mol |
Nom IUPAC |
N-(2-chloro-4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-8-11(18)5-6-14(12)19-15(22)9-21-16(23)7-10-3-1-2-4-13(10)20-21/h5-8H,1-4,9H2,(H,19,22) |
Clé InChI |
ZHMKTBFSPRFKMR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11253866.png)
![2-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B11253869.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11253883.png)
![N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B11253889.png)
![N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline](/img/structure/B11253895.png)

![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11253902.png)
![N-Cyclohexyl-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11253907.png)
![N-(2,4-dimethylphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide](/img/structure/B11253908.png)
![4-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11253922.png)
![2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11253936.png)

![6-chloro-N-(2,6-diethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253953.png)

